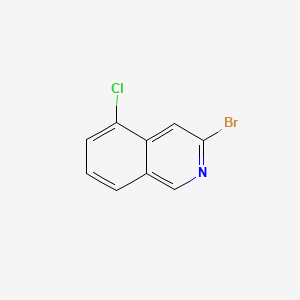

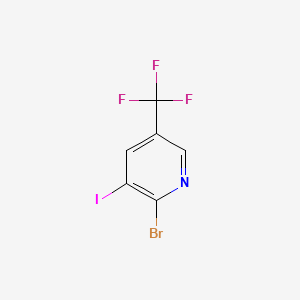

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of “2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide, which leads to the corresponding C-4 acid .Molecular Structure Analysis

The molecular formula of “2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” is C6H3BrF3N . The InChI Key is OFGSIPQYQUVVPL-UHFFFAOYSA-N .Chemical Reactions Analysis

“2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” is a reactant in the synthesis of chiral 4, 4’-Bipyridines . It is prepared from 3-Bromo-5-iodopyridine .Physical And Chemical Properties Analysis

“2-Bromo-3-iodo-5-(trifluoromethyl)pyridine” is slightly soluble in water . It is light sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .Scientific Research Applications

Spectroscopic and Optical Studies

A study conducted by Vural and Kara (2017) focused on the spectroscopic characterization of a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine. They utilized Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies for characterization. The study also involved density functional theory (DFT) for exploring the geometric structure, vibrational frequencies, and chemical shifts. Additionally, the non-linear optical (NLO) properties were determined, suggesting potential applications in material science and optical engineering (Vural & Kara, 2017).

Organic Synthesis and Functionalization

In organic chemistry, the functionalization of halogenated pyridines has been a topic of interest. Cottet et al. (2004) explored the metalations and functionalizations of various halogenated (trifluoromethyl)pyridines, including 2-bromo-5-(trifluoromethyl)pyridine. Their work demonstrated the conversion of these compounds into carboxylic acids through selective deprotonation and carboxylation, highlighting the versatility of these compounds in synthesizing complex organic molecules (Cottet et al., 2004).

Halogen Bonding and Molecular Structures

The formation of self-complementary halogen-bonded dimers in the solid state has been studied by Oburn et al. (2015). They investigated a series of iodo- and bromo-phenylethynylpyridines, which included perfluoroiodo- and perfluorobromophenylethynyl derivatives. Their research provides insights into the structural aspects of halogen bonding, which is crucial for the development of new materials and understanding intermolecular interactions (Oburn et al., 2015).

Antimicrobial and DNA Interaction Studies

The antimicrobial activities and DNA interaction capabilities of 5-Bromo-2-(trifluoromethyl)pyridine were examined by Vural and Kara (2017). Their work included testing the molecule's effect on pBR322 plasmid DNA and its antimicrobial activities using the minimal inhibitory concentration method. This study opens pathways to exploring halogenated pyridines in biomedical applications, particularly in antimicrobial therapy and genetic studies (Vural & Kara, 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-bromo-3-iodo-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3IN/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZKOHHCEWRXBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673518 |

Source

|

| Record name | 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine | |

CAS RN |

1214323-90-6 |

Source

|

| Record name | 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine](/img/structure/B566924.png)

![1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride](/img/structure/B566931.png)

![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)